2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile
Description
2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetonitrile is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research. The molecule includes a 4-oxo group, phenyl and m-tolyl substituents at positions 7 and 3, respectively, and a thioacetonitrile moiety at position 2.
Properties
IUPAC Name |
2-[[3-(3-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS/c1-14-6-5-9-16(12-14)25-20(26)19-18(24-21(25)27-11-10-22)17(13-23-19)15-7-3-2-4-8-15/h2-9,12-13,23H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQPSIBQTNZCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions:
Synthesis: : This compound can be synthesized through a multi-step process starting with the appropriate aromatic aldehydes, ketones, or amines, followed by cyclization, oxidation, and thiolation. Reaction conditions typically involve using specific catalysts and solvents to facilitate each step.
Cyclization: : The cyclization of the pyrimidine ring generally requires acidic or basic conditions, often in the presence of heat to ensure complete ring closure.
Thiolation: : Introduction of the thiol group often requires nucleophilic substitution reactions, usually performed under inert atmospheres to prevent oxidation.
Industrial production methods:
For large-scale production, continuous flow techniques and microwave-assisted synthesis have been explored to improve yield and reduce reaction times. Using automated reactors, precise temperature, and pressure controls, industries can efficiently produce high-purity compounds.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : Can undergo oxidative processes, leading to sulfoxides or sulfones.
Reduction: : Reduction reactions can convert the keto group to a hydroxyl group, altering its reactivity.
Substitution: : Various substitution reactions, especially electrophilic aromatic substitutions, allow for further functionalization of the aromatic rings.
Common reagents and conditions:
Oxidation: : Common oxidants include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Friedel-Crafts acylation and alkylation can be done using AlCl3 or BF3 as catalysts.
Major products formed from these reactions:
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Generates alcohol derivatives.
Substitution: : Leads to a variety of substituted aromatic compounds.
Scientific Research Applications
This compound's structure makes it a candidate for several scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its varied functional groups allow for diverse chemical transformations.
Biology: : Examined for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated in drug development programs, targeting specific enzymes or pathways in diseases.
Industry: : Utilized in the development of new materials with desired electronic or photonic properties.
Mechanism of Action
The biological activity of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The detailed mechanism can include binding to active sites or altering protein functions through conformational changes. These interactions often disrupt critical biological pathways, leading to the compound's therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Core structure : Shares the pyrrolo[3,2-d]pyrimidine backbone.
- Substituents: Position 2: Dipentylamino group (vs. thioacetonitrile in the target compound). Position 7: Ethyl carboxylate (vs. phenyl group).
- Impact: The dipentylamino group enhances lipophilicity, while the ethyl carboxylate may improve solubility in polar solvents.
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile ()
- Core structure: Contains a pyrimidinone ring fused to a tetrahydrofuran system.
- Substituents: A complex phosphino-propanenitrile side chain and a terpene-derived thioether.
- Impact : The extended side chain facilitates interactions with biological macromolecules (e.g., DNA/RNA), whereas the target compound’s simpler thioacetonitrile group may limit such interactions but enhance metabolic stability .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogues
- NMR Analysis : highlights that substituent changes in regions A (protons 39–44) and B (29–36) significantly alter chemical environments. The target compound’s m-tolyl group introduces upfield shifts compared to para-substituted analogs (e.g., 4-chlorophenyl in ), reflecting reduced electron-withdrawing effects .
Research Implications and Gaps
- Biological Activity: Unlike the phosphino-propanenitrile analog (), the target compound lacks documented biological data.
- Lumping Strategy Relevance : ’s lumping approach may group the target compound with other pyrrolo-pyrimidines, but its unique thioacetonitrile group warrants separate evaluation in pharmacokinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
